4-(Chloromethyl)-1-methanesulfonyl-2-methoxybenzene
Overview
Description
This would involve identifying the compound’s chemical formula, molecular weight, and structure. It may also include identifying the functional groups present in the molecule .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This would involve studying how the compound reacts with other chemicals. It may include identifying the products formed and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, and reactivity .Scientific Research Applications
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6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Application Summary: This compound is a derivative of 1H-pyrazolo[3,4-d]pyrimidines, which are important compounds with various pharmacological activities .
- Methods of Application: The nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced selectively 4-substituted product .
- Results or Outcomes: The structure of the synthesized compound was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-2-methoxy-1-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-13-8-5-7(6-10)3-4-9(8)14(2,11)12/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXAKSBTOCXCSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCl)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-1-methanesulfonyl-2-methoxybenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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